molecular formula C16H27N3O2 B2704568 N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide CAS No. 1436185-16-8

N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide

Cat. No.: B2704568
CAS No.: 1436185-16-8
M. Wt: 293.411
InChI Key: BLSMQOCEHCXUGG-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide (CAS 1436185-16-8) is a synthetic organic compound with a molecular formula of C16H27N3O2 and a molecular weight of 293.40 g/mol . This molecule is characterized by a acetamide core functionalized with both a cyanomethyl group and a complex amine substituent, incorporating a 4-methylcyclohexyl group and an oxolane (tetrahydrofuran) ring, which can be described as a (oxolan-2-ylmethyl) group . The presence of multiple functional groups, including the polar acetamide linkage, the nitrile group, and the tertiary amine, makes it a versatile intermediate in organic synthesis and medicinal chemistry research. The compound has a predicted density of 1.09±0.1 g/cm³ at 20 °C and a predicted boiling point of 503.0±35.0 °C . Its topological polar surface area is approximately 65.4 Ų, and it features several rotatable bonds, factors that are often considered in drug discovery and materials science for understanding permeability and flexibility . Researchers value this compound as a key building block for the synthesis of more complex molecules. The reactive cyanomethyl group and the tertiary amine can be utilized in various chemical transformations. It is supplied with a typical purity of 95% or higher and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-13-4-6-14(7-5-13)19(11-15-3-2-10-21-15)12-16(20)18-9-8-17/h13-15H,2-7,9-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSMQOCEHCXUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(CC2CCCO2)CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide typically involves multiple steps:

    Formation of the Cyanomethyl Group: This can be achieved through the reaction of a suitable precursor with cyanide ions under controlled conditions.

    Cyclohexyl Ring Introduction: The 4-methylcyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, using a cyclohexyl derivative and an alkylating agent.

    Oxolane Ring Formation: The oxolane ring is often synthesized through a ring-closing reaction involving a diol precursor.

    Final Coupling: The final step involves coupling the cyanomethyl group with the cyclohexyl and oxolane intermediates, typically using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NaOH, NH₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can participate in hydrogen bonding or electrostatic interactions, while the cyclohexyl and oxolane rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Diversity in Acetamide Derivatives

The compound shares structural motifs with several acetamides documented in the evidence:

Compound Name Key Substituents Molecular Weight Key Features Reference
Target Compound Cyanomethyl, 4-methylcyclohexyl, oxolan-2-ylmethyl Not provided High steric bulk; polar cyanide and ether groups -
2-Chloro-N-(4-cyanophenyl)acetamide () Chloro, 4-cyanophenyl 194.62 g/mol Electron-withdrawing cyano and chloro groups; aromatic interactions
2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide () Pyridazinyl, oxolan-2-ylmethyl 372.45 g/mol Sulfanyl bridge; heteroaromatic pyridazine ring
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Nitro, methylsulfonyl, chloro 316.75 g/mol Strong electron-withdrawing groups; planar nitrobenzene ring
2-(N-Allylacetamido)-2-(4-chlorophenyl)-N-cyclohexylacetamide () Allyl, 4-chlorophenyl, cyclohexyl 348.16 g/mol Bicyclic structure; halogenated aromatic group

Key Observations :

  • The oxolan-2-ylmethyl group (tetrahydrofurfuryl) enhances solubility in polar solvents due to its ether oxygen, as seen in .
  • The 4-methylcyclohexyl group in the target compound likely increases lipophilicity compared to purely aromatic substituents (e.g., ’s 4-cyanophenyl) .
  • Cyanomethyl groups, as in the target compound and , may participate in hydrogen bonding or act as electrophilic sites in reactions .
Physical and Chemical Properties
  • Melting Points : Analogs with bulky substituents (e.g., ’s compound: 174–176°C ) typically have lower melting points than aromatic derivatives (’s 13a: 288°C ). The target compound’s melting point is likely intermediate due to its mixed aliphatic/cyclic structure.
  • Solubility : The oxolan-2-ylmethyl group () improves water solubility compared to purely hydrocarbon substituents (e.g., cyclohexyl) .

Biological Activity

N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide, with the CAS number 1436185-16-8, is a synthetic compound that has garnered interest due to its potential biological activities. This article will explore its chemical properties, mechanisms of action, and biological activity, particularly in the context of cancer treatment.

The compound has the molecular formula C16H27N3O2C_{16}H_{27}N_{3}O_{2} and a molecular weight of 293.40 g/mol. Its structure includes a cyanomethyl group and a cyclohexyl moiety, which contribute to its biological profile.

PropertyValue
CAS Number1436185-16-8
Molecular FormulaC₁₆H₂₇N₃O₂
Molecular Weight293.40 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound primarily revolves around its potential anti-cancer properties. Similar compounds have been shown to induce apoptosis and autophagy in cancer cells, making them promising candidates for cancer therapy.

Apoptosis Induction

Research indicates that compounds with structural similarities can trigger programmed cell death in various cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Autophagy Modulation

In addition to apoptosis, these compounds may also modulate autophagy, a process that can either promote or inhibit tumor growth depending on the context. Compounds that induce autophagy can help in degrading damaged cellular components, thus supporting cell survival under stress conditions.

Case Studies

While direct case studies on this compound are sparse, analogous compounds provide insight into its potential efficacy:

  • Melanoma Treatment : A study highlighted a compound from the same chemical family that effectively reduced tumor size in melanoma models by promoting apoptosis .
  • Pancreatic Cancer : Another compound demonstrated significant cytotoxicity against pancreatic cancer cells through mechanisms involving both apoptosis and autophagy .

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